molecular formula C24H19NO6 B11165774 6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate

6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11165774
M. Wt: 417.4 g/mol
InChI Key: SPUFFPTWGIJYTG-UHFFFAOYSA-N
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Description

6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multi-step reactions. One common approach starts with the preparation of the chromene core through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . Another method involves the use of salicylaldehydes and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C-H/C-H coupling reactions, and other standard organic reagents like acids, bases, and oxidizing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield various substituted benzo[c]chromen derivatives.

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as angiotensin-converting enzyme, which plays a role in cardiovascular health. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate apart from similar compounds is its specific functional groups and the unique combination of the benzo[c]chromen core with the N-[(benzyloxy)carbonyl]-beta-alaninate moiety

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C24H19NO6/c26-22(12-13-25-24(28)29-15-16-6-2-1-3-7-16)30-17-10-11-19-18-8-4-5-9-20(18)23(27)31-21(19)14-17/h1-11,14H,12-13,15H2,(H,25,28)

InChI Key

SPUFFPTWGIJYTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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